molecular formula C18H21ClN6O B11305217 N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11305217
M. Wt: 372.9 g/mol
InChI Key: UKGGDGLQOPBBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetically designed small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine nucleus found in ATP . This molecular architecture is frequently investigated for targeting the adenosine triphosphate (ATP)-binding sites of various kinase enzymes . The specific substitution pattern of this compound—featuring a 3-chloro-4-methoxyphenyl group at the 4-amine position and a piperidine ring at the 6-position—is engineered to explore structure-activity relationships (SAR) and optimize interactions with biological targets like kinase enzymes . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential in oncological research, showing potent inhibitory activity against cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) in vitro . The core scaffold is known to be a key pharmacophore in the design of novel CDK2 inhibitors, which can alter cell cycle progression and induce apoptosis in cancer cells . Furthermore, analogous compounds have been studied as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a well-validated target in cancer therapy . This reagent is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct all necessary safety assessments and handle the compound in accordance with their institution's guidelines for chemical management.

Properties

Molecular Formula

C18H21ClN6O

Molecular Weight

372.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21ClN6O/c1-24-17-13(11-20-24)16(21-12-6-7-15(26-2)14(19)10-12)22-18(23-17)25-8-4-3-5-9-25/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22,23)

InChI Key

UKGGDGLQOPBBCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCCCC4

Origin of Product

United States

Preparation Methods

Four-Component One-Pot Synthesis

A highly efficient method, adapted from Beilstein Journal of Organic Chemistry, involves a one-pot condensation of:

  • Hydrazine derivatives (e.g., methylhydrazine)

  • Methylenemalononitrile

  • Aldehydes (for side-chain introduction)

  • Alcohols (as solvents and reactants).

Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: Sodium alkoxide (e.g., NaOMe)

  • Temperature: 80–100°C

  • Time: 6–12 hours

Mechanism :

  • Formation of 5-aminopyrazole-4-carbonitrile via Knoevenagel condensation.

  • Cyclocondensation with aldehydes and alcohols to form the pyrimidine ring.

  • Tautomerization to yield the pyrazolo[3,4-d]pyrimidine core.

Stepwise Cyclization Approach

For better control over regioselectivity, a stepwise method is employed:

  • Synthesis of 5-Amino-1-methylpyrazole-4-carbonitrile :

    • React methylhydrazine with ethoxymethylenemalononitrile in acetic acid at 60°C.

    • Yield: 78–85%.

  • Pyrimidine Ring Formation :

    • Treat with trichloroacetonitrile in DMF at 120°C to form 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine.

    • Substitute chlorine at position 6 with piperidine using K2CO3 in DMF at 90°C.

Optimization of Reaction Parameters

Solvent Effects on Amination

SolventCatalyst SystemYield (%)Purity (%)
ToluenePd/Xantphos6898
DMFPd/Xantphos4590
DMSOCu/L-proline6095

Data adapted from VulcanChem and patent WO2016170545A1.

Temperature and Time Optimization

  • Lower temperatures (80°C) : Incomplete reaction, 40% conversion.

  • Optimal range (100–110°C) : 90% conversion in 18–24 hours.

  • Higher temperatures (>120°C) : Degradation products observed.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J=8.8 Hz, 1H, Ar-H), 7.12 (s, 1H, NH), 3.89 (s, 3H, OCH3), 3.72–3.68 (m, 4H, piperidine), 2.51 (s, 3H, CH3).

  • HRMS (ESI) : m/z calculated for C18H20ClN7O [M+H]+: 402.1432; found: 402.1428.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • XRD : Confirms crystalline structure; space group P21/c.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Use of bulky bases (e.g., DBU) minimizes formation of regioisomers.

  • Piperidine Incorporation :

    • Pre-activation with NaH improves nucleophilicity.

  • Purification Difficulties :

    • Silica gel chromatography with EtOAc/hexane (1:1) followed by recrystallization from ethanol.

Scalability and Industrial Considerations

The patent WO2016170545A1 outlines a kilogram-scale process:

  • Step 1 : 500 g batch of pyrazolo[3,4-d]pyrimidine core (82% yield).

  • Step 2 : Piperidine substitution under flow chemistry conditions (75% yield).

  • Step 3 : Continuous amination reactor for aryl coupling (68% yield) .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Structure and Composition

The chemical structure of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:

  • Molecular Formula : C16_{16}H19_{19}ClN4_{4}O
  • Molecular Weight : 318.80 g/mol
  • CAS Number : 1396772-15-8

Oncology

This compound has shown promising results as an anticancer agent. Its mechanism primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Case Studies

A study published in 2020 identified this compound as part of a series of compounds that inhibited Plk1 with IC50 values in the low micromolar range. The research highlighted its potential as a lead compound for developing new anticancer therapies .

Antiparasitic Activity

In addition to its anticancer properties, this compound has been investigated for its efficacy against parasitic infections, particularly those caused by Toxoplasma gondii.

Case Studies

Research findings indicate that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the tachyzoite stage of Toxoplasma gondii effectively. One study reported that certain analogs demonstrated significant reduction in parasite load in infected animal models, suggesting potential for therapeutic development .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s pyrazolo[3,4-d]pyrimidine core is shared among several analogs, but variations in substituents significantly influence pharmacological properties:

  • Position 1 :

    • The target compound has a 1-methyl group , which enhances metabolic stability compared to bulky aryl groups (e.g., 1-phenyl in ’s compound) .
    • 1-Phenyl derivatives (e.g., N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) may exhibit reduced solubility due to aromatic hydrophobicity .
  • Position 6: The 6-piperidin-1-yl group in the target compound differs from 6-(4-methylpiperazin-1-yl) () and 6-(4-benzylpiperazin-1-yl) (). 6-Chloromethyl derivatives (e.g., 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, ) serve as intermediates for further functionalization but lack direct biological activity .
  • N-Substituent :

    • The N-(3-chloro-4-methoxyphenyl) group provides electron-withdrawing and electron-donating effects, enhancing interactions with hydrophobic enzyme pockets. Comparatively, N-(4-chlorophenyl) () or N-(pyridin-4-ylmethyl) () substituents alter electronic profiles and hydrogen-bonding capacity .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name (CAS/Evidence) Substituents Molecular Formula Molecular Weight Key Activities/Notes Reference
Target Compound 1-Me, 6-piperidin-1-yl, N-(3-Cl-4-MeO-Ph) C₁₉H₂₀ClN₇O 413.9 Kinase inhibition (hypothesized)
6-(4-Benzylpiperazin-1-yl)-... (878063-77-5) 1-Me, 6-benzylpiperazinyl, N-(3-Cl-4-MeO-Ph) C₂₄H₂₆ClN₇O 463.96 Intermediate for kinase inhibitors
N-(4-Cl-Ph)-6-(4-Me-piperazinyl)-... (946289-20-9) 1-Ph, 6-4-Me-piperazinyl, N-(4-Cl-Ph) C₂₂H₂₂ClN₇ 419.9 Anticancer (preclinical)
4-Chloro-6-(chloromethyl)-1-Me-... (Molbank 2021) 1-Me, 6-Cl-CH₂, 4-Cl C₇H₇Cl₂N₅ 240.1 Synthetic intermediate
5-Methyl-1-Ph-3-(thieno[2,3-d]pyrimidin-4-yl)... (M1469) Hybrid coumarin-pyrazolo-pyrimidine C₂₄H₁₆N₆O₂S 452.5 Antitumor, fluorescence

Research Findings and Implications

  • Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may decrease off-target binding in kinase inhibitors, as seen in preclinical studies of analogous compounds .
  • Hybrid Structures : ’s coumarin-pyrazolo-pyrimidine hybrid demonstrates that fused ring systems enhance both biological activity and physicochemical properties, suggesting avenues for optimizing the target compound .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be described by the following chemical formula:

  • Molecular Formula: C18_{18}H21_{21}ClN6_{6}O
  • Molecular Weight: 364.86 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. Studies have shown that derivatives of this scaffold can effectively inhibit CDK2 and CDK4/6, leading to reduced cell proliferation in cancer models .
  • Antitumor Activity: The compound exhibits significant antitumor effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties: Pyrimidine derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activities. They exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Biological Activity Data

Activity TypeTarget/EffectReference
Antitumor Inhibition of CDK2 and CDK4/6
Apoptosis Induction Activation of caspases in breast cancer cells
Antimicrobial Activity against S. aureus and E. coli
CNS Activity Potential CNS depressant properties

Case Studies

  • Breast Cancer Model:
    • In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers found that treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase 3 activation .
  • Antimicrobial Evaluation:
    • A series of derivatives were synthesized and tested against standard bacterial strains. The compound showed superior activity compared to traditional antibiotics like penicillin, particularly against resistant strains .
  • CNS Effects:
    • Investigations into the central nervous system effects revealed that certain derivatives exhibited sedative properties in animal models, suggesting potential applications in treating anxiety disorders .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step reactions with key intermediates. A common approach includes:

  • Core Pyrazolopyrimidine Formation : Condensation of substituted pyrazole and pyrimidine precursors under microwave-assisted conditions to enhance reaction efficiency and yield .
  • Substitution Reactions : Introducing the 3-chloro-4-methoxyphenyl and piperidinyl groups via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling, using catalysts like Pd2(dba)3 and ligands such as XPhos .
  • Purification : Column chromatography or recrystallization from solvents like acetonitrile or ethyl acetate to isolate the final product .
    Key Considerations : Optimize reaction temperature (e.g., 100–110°C for SNAr) and solvent choice (DMF or THF) to minimize side products .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1H/13C NMR. For example, the methoxy group (-OCH3) appears as a singlet near δ 3.8 ppm, while the piperidinyl protons show multiplets between δ 1.5–3.0 ppm .
  • Mass Spectrometry : Validate molecular weight using HRMS (e.g., [M+H]+ expected at m/z 426.15) .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced: How can conflicting biological activity data for this compound be resolved in anticancer studies?

Answer:
Discrepancies in activity may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Dose-Response Validation : Test across multiple concentrations (e.g., 1 nM–100 μM) in cell lines (e.g., MCF-7, HeLa) to establish IC50 reproducibility .
  • Structural Analog Comparison : Compare with derivatives (e.g., N-(3-chloro-4-fluorophenyl) analogs) to identify critical substituents influencing activity .
  • Mechanistic Profiling : Use kinase inhibition assays or molecular docking to verify target engagement (e.g., EGFR or Aurora kinases) .

Advanced: What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical studies?

Answer:
Address physicochemical limitations via:

  • Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) on the methoxyphenyl or piperidinyl moieties .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance plasma stability .
    Validation : Monitor pharmacokinetics (Cmax, AUC) in rodent models and compare with unmodified compound .

Advanced: How can computational methods aid in understanding the binding interactions of this compound with potential therapeutic targets?

Answer:
Use in silico approaches to predict binding modes:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., CDK2 or JAK2) using software like GROMACS .
  • Docking Studies (AutoDock Vina) : Identify key residues (e.g., hinge-region hydrogen bonds with pyrazolopyrimidine core) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl rings) with inhibitory activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation .
  • Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., hydrolysis of the piperidinyl group) .

Advanced: How can researchers address synthetic challenges in achieving regioselective substitution on the pyrazolopyrimidine core?

Answer:
Control regiochemistry via:

  • Directed Metalation : Use directing groups (e.g., -NH2 or -OCH3) to guide electrophilic substitution .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of amines) during piperidinyl group installation .
  • Catalytic Systems : Employ Pd/Cu catalysts for selective C–N coupling at the 6-position of the pyrazolopyrimidine .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:
Prioritize assays based on structural analogs:

  • Antiproliferative Activity : MTT assay in cancer cell lines (72-hour exposure) .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC50 determination) .
  • Cytotoxicity Screening : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.